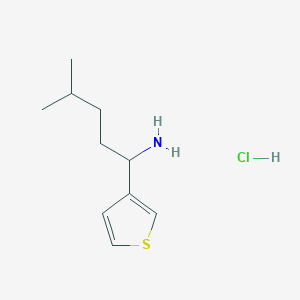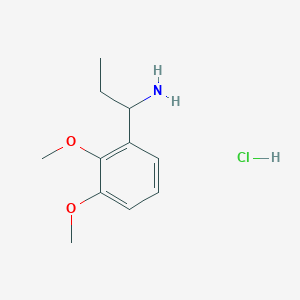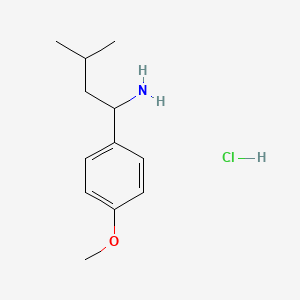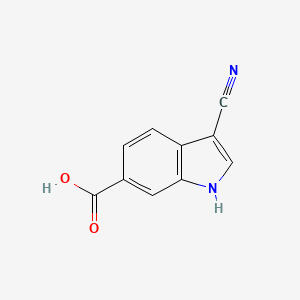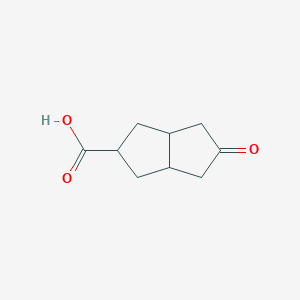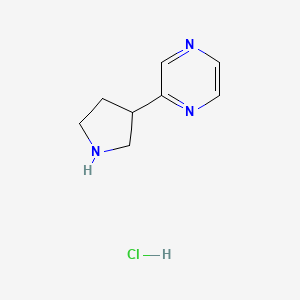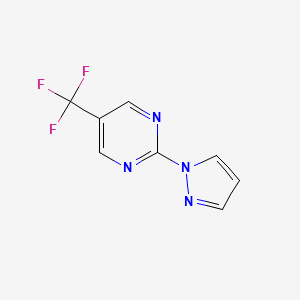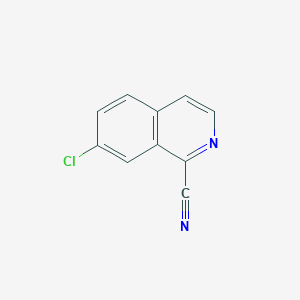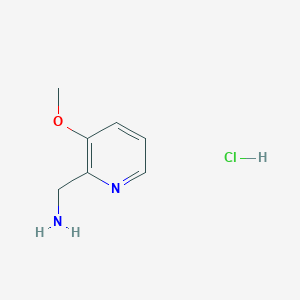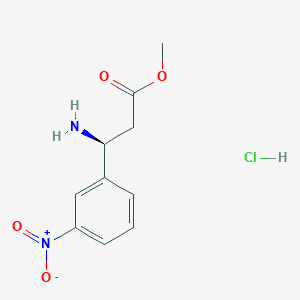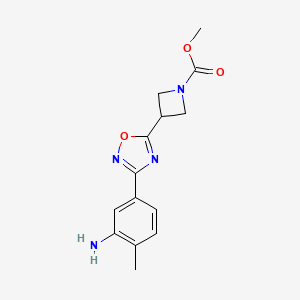
Methyl 3-(3-(3-amino-4-methylphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate
Vue d'ensemble
Description
Methyl 3-(3-(3-amino-4-methylphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C14H16N4O3 and its molecular weight is 288.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(3-(3-amino-4-methylphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(3-(3-amino-4-methylphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Efficient Synthesis and Potential Applications
An Efficient Scale-Up Synthesis of BMS-520 : This study outlines an efficient scale-up synthesis process for BMS-520, highlighting its potential as a potent and selective S1P1 receptor agonist. The process features regioselective cycloaddition and chemo-selective hydrolysis, demonstrating its utility in preclinical studies (Hou et al., 2016).
Chemical Reactivity and Derivative Synthesis
Reactivity with N,O-Nucleophiles : Research on the reactivity of 4-aminofurazan-3-carboxylic acid iminoester with various nucleophiles shows the formation of multiple azole derivatives, underscoring the versatility of these compounds in synthesizing new chemical entities with potential biological activities (Sergievskii et al., 2002).
Antimicrobial and Antibacterial Activity
Synthesis and Antimicrobial Activities : A study on the synthesis of pyrazoles, oxadiazoles, and isoxazole bearing a benzofuran moiety revealed that these compounds exhibit notable antibacterial and antifungal activities. This highlights their potential as leads for the development of new antimicrobial agents (Siddiqui et al., 2013).
Structural Characterization and Potential Angiotensin II Receptor Antagonists
Structural Characterization for Angiotensin II Receptor Antagonists : The structural elucidation of two oxadiazole derivatives used as spacers in synthesizing potential non-peptide angiotensin receptor antagonists provides insights into their pharmacological potential. The study emphasizes the importance of π–π interactions and C–H⋯O interactions in the crystal packing of these compounds (Meyer et al., 2003).
Synthesis and Evaluation of Antioxidant Activity
Antioxidant Activity of Oxadiazole Derivatives : The synthesis and evaluation of 5-[7-Aryl-6-phenyl-5-thioxo 6,7-dihydro-5H-[1,3,4]oxadiazolo[3,2,-a][1,3,5]triazin-2-yl)-6-methyl-4-phneyl-3,4-dihydropyrimidin-2(1H)-one derivatives for their antioxidant activity illustrate the potential of oxadiazole derivatives in contributing to antioxidant research, providing a foundation for further exploration of their therapeutic applications (George et al., 2010).
Propriétés
IUPAC Name |
methyl 3-[3-(3-amino-4-methylphenyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-8-3-4-9(5-11(8)15)12-16-13(21-17-12)10-6-18(7-10)14(19)20-2/h3-5,10H,6-7,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARCPGLWMNKGEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3CN(C3)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-(3-amino-4-methylphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





